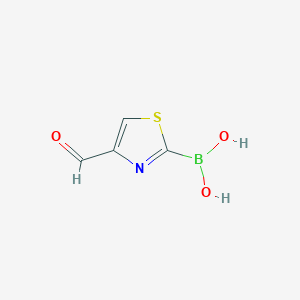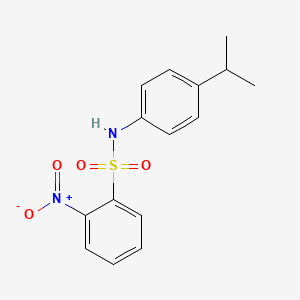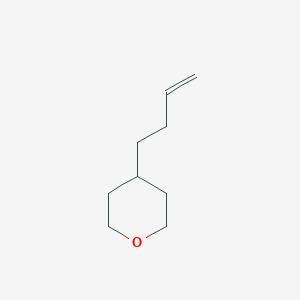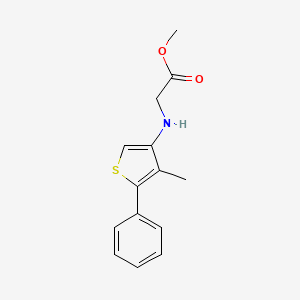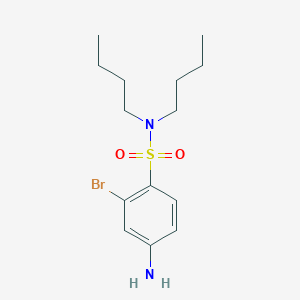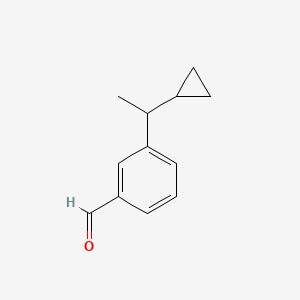
Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester: is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzeneacetic acid, where the alpha position is substituted with a bromine atom and a methyl group, and the carboxylic acid is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester typically involves the bromination of benzeneacetic acid derivatives followed by esterification. One common method includes:
Bromination: Benzeneacetic acid is reacted with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the alpha position.
Esterification: The resulting alpha-bromo benzeneacetic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl benzeneacetic acid ester.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alpha-substituted benzeneacetic acid esters.
Reduction: Formation of methyl benzeneacetic acid ester.
Oxidation: Formation of benzeneacetic acid derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is exploited in various synthetic applications to introduce different substituents at the alpha position of benzeneacetic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, alpha-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzeneacetic acid, alpha-chloro-3-methyl-, ethyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Benzeneacetic acid, alpha-bromo-, ethyl ester: Similar structure but without the methyl group.
Uniqueness
Benzeneacetic acid, alpha-bromo-3-methyl-, ethyl ester is unique due to the presence of both a bromine atom and a methyl group at the alpha position, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
37051-40-4 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 |
Clé InChI |
SDOQCQLHBSAEOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC(=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


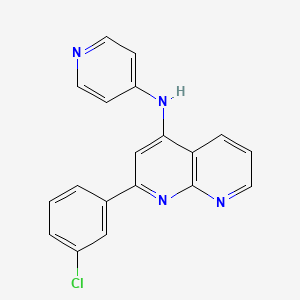
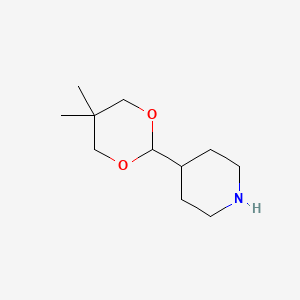
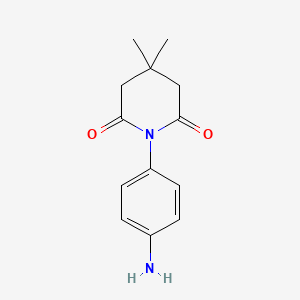
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
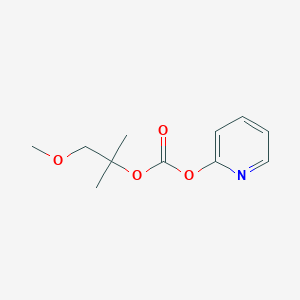
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
